Cas no 887460-31-3 (ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate)

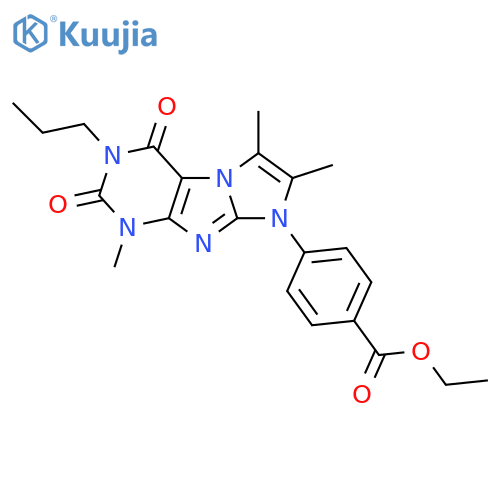

887460-31-3 structure

商品名:ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate 化学的及び物理的性質

名前と識別子

-

- Z244561216

- ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate

- 887460-31-3

- F2542-1361

- ethyl 4-(1,6,7-trimethyl-2,4-dioxo-3-propyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

- AKOS001384663

- Ethyl 4-(1,6,7-trimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzoate

- SR-01000021900

- SR-01000021900-1

- VU0491365-1

- Benzoic acid, 4-(1,2,3,4-tetrahydro-1,6,7-trimethyl-2,4-dioxo-3-propyl-8H-imidazo[2,1-f]purin-8-yl)-, ethyl ester

- ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate

-

- インチ: 1S/C22H25N5O4/c1-6-12-25-19(28)17-18(24(5)22(25)30)23-21-26(13(3)14(4)27(17)21)16-10-8-15(9-11-16)20(29)31-7-2/h8-11H,6-7,12H2,1-5H3

- InChIKey: IOYOPKYTFJPZBR-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C1=CC=C(N2C3=NC4=C(N3C(C)=C2C)C(=O)N(CCC)C(=O)N4C)C=C1

計算された属性

- せいみつぶんしりょう: 423.19065430g/mol

- どういたいしつりょう: 423.19065430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 725

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- ふってん: 538.9±60.0 °C(Predicted)

- 酸性度係数(pKa): 7.09±0.20(Predicted)

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2542-1361-3mg |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |

887460-31-3 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F2542-1361-4mg |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |

887460-31-3 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F2542-1361-20μmol |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |

887460-31-3 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2542-1361-2μmol |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |

887460-31-3 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F2542-1361-25mg |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |

887460-31-3 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F2542-1361-40mg |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |

887460-31-3 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F2542-1361-15mg |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |

887460-31-3 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F2542-1361-100mg |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |

887460-31-3 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F2542-1361-10mg |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |

887460-31-3 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2542-1361-1mg |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |

887460-31-3 | 90%+ | 1mg |

$54.0 | 2023-07-28 |

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

887460-31-3 (ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量